molecular formula C13H16F2N2O3 B2898649 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine CAS No. 2138192-60-4

1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine

Cat. No.: B2898649
CAS No.: 2138192-60-4
M. Wt: 286.279
InChI Key: AEUFYWNRWDSALE-UHFFFAOYSA-N
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Description

1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine is a chemical compound characterized by the presence of a difluoromethoxy group and a nitrophenyl group attached to a piperidine ring

Preparation Methods

The synthesis of 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through the reaction of a suitable phenol derivative with difluoromethylating agents under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate amine precursors.

    Final Coupling: The final step involves coupling the difluoromethoxy-nitrophenyl intermediate with the piperidine ring under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the development of advanced materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to its target, while the nitrophenyl group can modulate its reactivity. The piperidine ring provides structural rigidity, contributing to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine can be compared with other similar compounds, such as:

    1-[3-(Trifluoromethoxy)-4-nitrophenyl]-2-methylpiperidine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical properties and reactivity.

    1-[3-(Difluoromethoxy)-4-aminophenyl]-2-methylpiperidine: This compound has an amino group instead of a nitro group, which can significantly alter its biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O3/c1-9-4-2-3-7-16(9)10-5-6-11(17(18)19)12(8-10)20-13(14)15/h5-6,8-9,13H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUFYWNRWDSALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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